Tetraheptylammonium chloride
Overview
Description
Tetraheptylammonium chloride is a quaternary ammonium compound with the chemical formula [CH₃(CH₂)₆]₄NCl. It is a hydrophobic ionic compound known for its use in various chemical processes and research applications. The compound is characterized by its long alkyl chains, which contribute to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraheptylammonium chloride is typically synthesized through the alkylation of heptylamine with heptyl chloride in the presence of a base. The reaction proceeds as follows: [ \text{N(CH}_3\text{)}_3 + 4 \text{C}7\text{H}{15}\text{Cl} \rightarrow \text{[C}7\text{H}{15}\text{]}_4\text{NCl} + 3 \text{CH}_3\text{Cl} ] The reaction is carried out under controlled conditions to ensure the complete formation of the quaternary ammonium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tetraheptylammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as silver nitrate (AgNO₃) can be used to replace the chloride ion with a nitrate ion.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents can be used depending on the desired transformation.
Major Products Formed:
Substitution Reactions: The major products include the corresponding tetraheptylammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific redox reaction and the reagents used.
Scientific Research Applications
Tetraheptylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Industry: It is used in the formulation of various industrial products, including surfactants and detergents.
Mechanism of Action
The mechanism of action of tetraheptylammonium chloride involves its ability to interact with various molecular targets. The long alkyl chains provide hydrophobic interactions, while the quaternary ammonium group can form ionic bonds with negatively charged species. This dual functionality allows the compound to act as an effective phase-transfer catalyst and to facilitate the extraction of metal ions.
Comparison with Similar Compounds
Tetraethylammonium chloride: A quaternary ammonium compound with shorter alkyl chains, used primarily in pharmacological research.
Tetrahexylammonium chloride: Similar in structure but with hexyl chains, used in similar applications as tetraheptylammonium chloride.
Tetrabutylammonium chloride: Another quaternary ammonium compound with butyl chains, commonly used as a phase-transfer catalyst.
Uniqueness: this compound is unique due to its longer alkyl chains, which provide enhanced hydrophobic interactions and make it particularly effective in applications requiring the transfer of hydrophobic species. This property distinguishes it from other quaternary ammonium compounds with shorter alkyl chains.
Properties
IUPAC Name |
tetraheptylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60N.ClH/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJQVRWCDVLJSI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884457 | |
Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10247-90-2 | |
Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10247-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010247902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraheptylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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